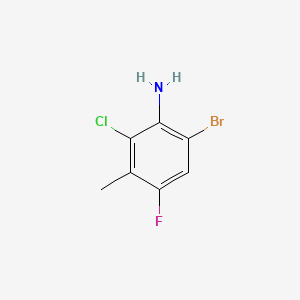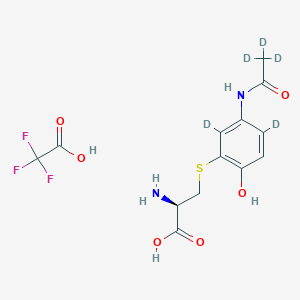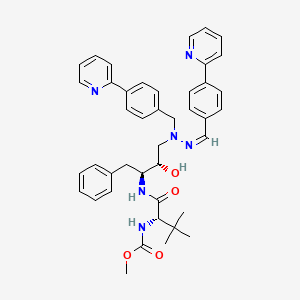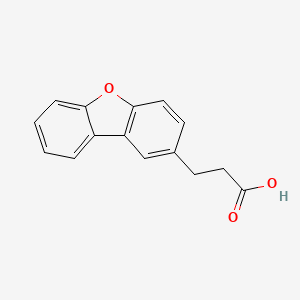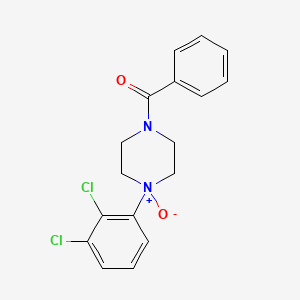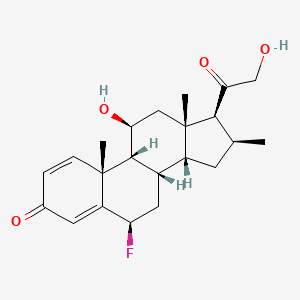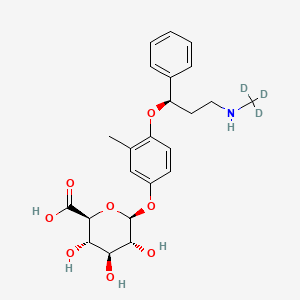
4'-Hydroxy Atomoxetine beta-D-Glucuronide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 is a labeled metabolite of Tomoxetine, also known as Atomoxetine. Atomoxetine is a selective norepinephrine reuptake inhibitor used primarily in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). The compound 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 is used in research to study the metabolism and pharmacokinetics of Atomoxetine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 involves the glucuronidation of 4’-Hydroxy Atomoxetine. This process typically requires the use of glucuronosyltransferase enzymes under specific conditions to attach the glucuronic acid moiety to the hydroxyl group of 4’-Hydroxy Atomoxetine. The reaction conditions often include a buffered aqueous solution and a suitable cofactor such as UDP-glucuronic acid .
Industrial Production Methods
Industrial production of 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 follows similar principles as the laboratory synthesis but on a larger scale. The process involves optimizing the reaction conditions to maximize yield and purity. This may include the use of bioreactors for enzyme-catalyzed reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to the hydroxyl group of 4’-Hydroxy Atomoxetine, forming a glucuronide conjugate .
Common Reagents and Conditions
The common reagents used in the glucuronidation reaction include glucuronosyltransferase enzymes and UDP-glucuronic acid. The reaction is typically carried out in a buffered aqueous solution at a controlled temperature and pH to ensure optimal enzyme activity .
Major Products
The major product of the glucuronidation reaction is 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3. This compound is a stable conjugate that can be used in various research applications to study the metabolism and pharmacokinetics of Atomoxetine .
Scientific Research Applications
4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 is used extensively in scientific research to study the metabolism and pharmacokinetics of Atomoxetine. It is particularly useful in the field of pharmacology to understand how Atomoxetine is metabolized in the body and to identify its metabolic pathways. Additionally, this compound is used in toxicology studies to assess the safety and efficacy of Atomoxetine and its metabolites .
In the field of medicine, 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 is used to develop and optimize therapeutic strategies for the treatment of ADHD. Researchers use this compound to investigate the pharmacodynamic properties of Atomoxetine and to identify potential drug interactions .
Mechanism of Action
The mechanism of action of 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 is closely related to that of Atomoxetine. Atomoxetine works by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter, thereby increasing its levels in the synaptic cleft. This action enhances neurotransmission and improves symptoms of ADHD .
4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3, as a metabolite of Atomoxetine, retains similar pharmacological properties. It inhibits the norepinephrine transporter, thereby increasing norepinephrine levels in the brain. This action is crucial for its therapeutic effects in the treatment of ADHD .
Comparison with Similar Compounds
4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 is unique in its structure and function compared to other similar compounds. Some similar compounds include:
4’-Hydroxy Atomoxetine: This is the parent compound that undergoes glucuronidation to form 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3.
Atomoxetine: The parent drug from which 4’-Hydroxy Atomoxetine is derived.
4’-Hydroxy Atomoxetine beta-D-Glucuronide: The non-deuterated form of 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3.
The uniqueness of 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 lies in its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and other analytical techniques .
Properties
Molecular Formula |
C23H29NO8 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-methyl-4-[(1R)-1-phenyl-3-(trideuteriomethylamino)propoxy]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO8/c1-13-12-15(30-23-20(27)18(25)19(26)21(32-23)22(28)29)8-9-16(13)31-17(10-11-24-2)14-6-4-3-5-7-14/h3-9,12,17-21,23-27H,10-11H2,1-2H3,(H,28,29)/t17-,18+,19+,20-,21+,23-/m1/s1/i2D3 |
InChI Key |
DJWNPJFKTPNTAE-HSXBGLDPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCC[C@H](C1=CC=CC=C1)OC2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC(CCNC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



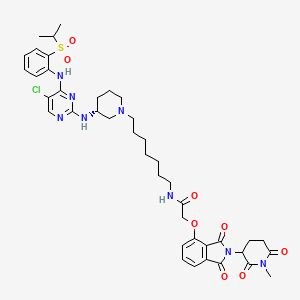

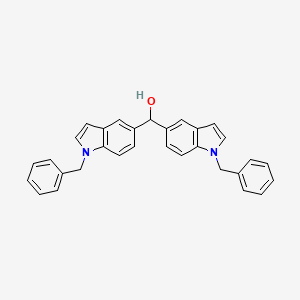
![[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol](/img/structure/B13847615.png)
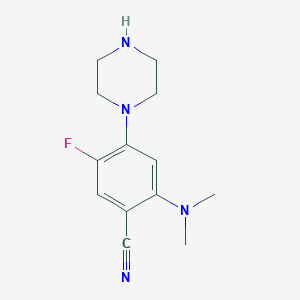
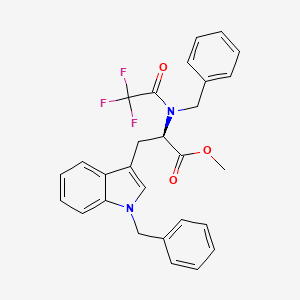
![(1R,2R,4S,5R,11S,12R,15S,16S)-15-[(2R,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B13847618.png)
